molecular formula C8H15NO B13213585 4-Amino-1-cyclopropylpentan-3-one

4-Amino-1-cyclopropylpentan-3-one

Cat. No.: B13213585
M. Wt: 141.21 g/mol
InChI Key: WSYAPSCAFGGRFL-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpentan-3-one is an organic compound that features a cyclopropyl group attached to a pentanone backbone with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropylpentan-3-one can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pentanone precursor followed by the introduction of the amino group. For example, the reaction of cyclopropylmethyl ketone with ammonia or an amine under appropriate conditions can yield the desired compound. The reaction conditions typically involve the use of a catalyst and may require specific temperature and pressure settings to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by amination. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

4-Amino-1-cyclopropylpentan-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for its target. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the ketone group.

    Cyclopropylmethyl ketone: Similar but lacks the amino group.

    4-Aminopentan-3-one: Similar but lacks the cyclopropyl group.

Uniqueness

4-Amino-1-cyclopropylpentan-3-one is unique due to the combination of the cyclopropyl group, the ketone group, and the amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-1-cyclopropylpentan-3-one

InChI

InChI=1S/C8H15NO/c1-6(9)8(10)5-4-7-2-3-7/h6-7H,2-5,9H2,1H3

InChI Key

WSYAPSCAFGGRFL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1CC1)N

Origin of Product

United States

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